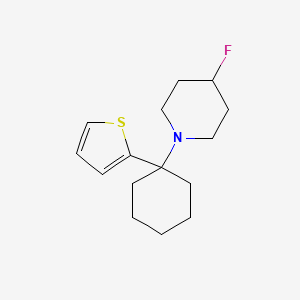

4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine

描述

4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine is a synthetic compound with the molecular formula C15H22FNS and a molecular weight of 267.4 g/mol. It is structurally similar to dissociative anesthetics like ketamine and phencyclidine (PCP), where the phenyl group is replaced with a thiophene group .

准备方法

The synthesis of 4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine involves several steps:

Cyclohexylation: The initial step involves the cyclohexylation of a thiophene derivative.

Piperidine Addition: Finally, the piperidine ring is added to the cyclohexyl-thiophene intermediate.

Industrial production methods typically involve optimizing these steps to achieve high yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

化学反应分析

4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine undergoes various chemical reactions:

Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine position, using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Chemistry

In analytical chemistry, 4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine serves as a reference compound for studying similar structures. Its unique properties allow researchers to explore various chemical reactions, including oxidation, reduction, and nucleophilic substitution .

Biology

The compound is primarily studied for its interactions with neurotransmitter receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. It acts as an NMDA receptor antagonist, blocking glutamate from binding to the receptor, which may lead to dissociative anesthetic effects similar to those observed with ketamine .

Research has shown that derivatives of this compound exhibit significant biological activity, with affinities ranging from nanomolar to micromolar levels in competitive binding assays for NMDA receptors. This suggests potential utility in neurological studies and therapies aimed at treating conditions such as depression and chronic pain .

Medicine

Ongoing research is exploring the potential of this compound as an anesthetic or analgesic due to its structural similarity to established anesthetics like ketamine. Studies have evaluated its efficacy as a radiotracer for in vivo studies of NMDA receptors, demonstrating good uptake in rat brains after intravenous injection .

Case Studies and Research Findings

- Radiotracer Development : A study synthesized various thienylcyclohexyl piperidine derivatives for use as radiotracers targeting NMDA receptors. The compounds demonstrated promising uptake in brain regions rich in these receptors during preliminary PET experiments in animal models. The specific uptake improved marginally over time, indicating potential for further development in neuroimaging applications .

- Pharmacological Studies : In pharmacological evaluations, derivatives of this compound have shown significant effects on neurotransmitter systems, providing insights into their mechanisms of action and potential therapeutic uses .

作用机制

The mechanism of action of 4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine involves its interaction with the N-methyl-D-aspartate (NMDA) receptor, similar to ketamine. It acts as an NMDA receptor antagonist, blocking the excitatory neurotransmitter glutamate from binding to the receptor, leading to dissociative anesthetic effects.

相似化合物的比较

4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine is unique due to the presence of the fluorine atom and the thiophene ring. Similar compounds include:

Ketamine: A well-known dissociative anesthetic with a phenyl ring instead of a thiophene ring.

Phencyclidine (PCP): Another dissociative anesthetic with a phenyl ring.

Tenocyclidine (TCP): An analog of PCP with a thiophene ring but without the fluorine atom

生物活性

Overview

4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine, also known as a synthetic compound with the molecular formula C15H22FNS, has garnered attention for its potential biological activities, particularly as an NMDA receptor antagonist. This compound is structurally related to dissociative anesthetics such as ketamine and phencyclidine (PCP), but features a unique thiophene ring in place of a phenyl group, which may influence its pharmacological properties .

The primary mechanism of action for this compound involves its antagonistic effects on the N-methyl-D-aspartate (NMDA) receptor. By blocking the receptor, it inhibits the excitatory neurotransmitter glutamate from binding, leading to dissociative anesthetic effects similar to those observed with ketamine. This mechanism positions the compound as a candidate for further research in anesthetic and analgesic applications .

Biological Activity and Research Findings

Research into the biological activity of this compound has revealed several key findings:

- NMDA Receptor Antagonism : The compound exhibits significant antagonistic activity at NMDA receptors, which is crucial for its potential use in pain management and anesthesia.

- Comparative Studies : In comparative studies with other piperidine derivatives, this compound demonstrated a unique binding profile that suggests altered efficacy and potency compared to traditional NMDA antagonists like ketamine and PCP .

- Potential Therapeutic Applications : Ongoing research is exploring its utility in treating conditions such as depression and neuropathic pain due to its NMDA antagonism. The compound's structural similarity to known antidepressants may also indicate potential efficacy in mood disorders .

Case Studies

Several case studies have highlighted the implications of this compound in clinical settings:

- Anesthetic Use : A study involving animal models showed that this compound could induce anesthesia comparable to that of ketamine, with fewer side effects related to cardiovascular stability .

- Pain Management : Another case study focused on neuropathic pain models indicated that the compound could significantly reduce pain responses, suggesting its potential as an analgesic agent .

Data Table: Comparative Biological Activity

| Compound Name | NMDA Receptor Affinity | Analgesic Properties | Anesthetic Properties |

|---|---|---|---|

| This compound | High | Moderate | Comparable to Ketamine |

| Ketamine | Very High | High | High |

| Phencyclidine (PCP) | High | Low | High |

| Tenocyclidine (TCP) | Moderate | Low | Moderate |

属性

IUPAC Name |

4-fluoro-1-(1-thiophen-2-ylcyclohexyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FNS/c16-13-6-10-17(11-7-13)15(8-2-1-3-9-15)14-5-4-12-18-14/h4-5,12-13H,1-3,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFYUGSDGTUVEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CS2)N3CCC(CC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10244074 | |

| Record name | 4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10244074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99486-47-2 | |

| Record name | 4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099486472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10244074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。